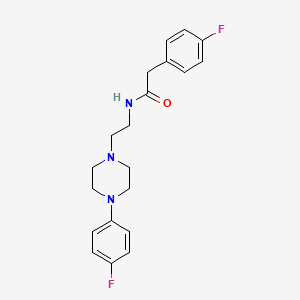

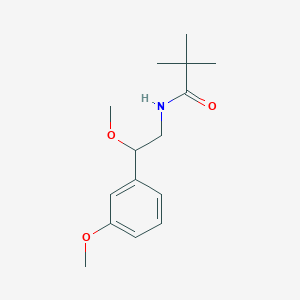

5-(4-Nitrophenoxy)-1,3-benzodioxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Radiofluorination of Biomolecules

This compound is utilized in the radiofluorination of biomolecules, which is a critical process in molecular imaging. The presence of the 4-nitrophenyl group facilitates the preparation of 18F-labelled acylation synthons in a single step, simplifying the otherwise complex and multistep procedure . This application is particularly significant in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging, which is instrumental in personalized healthcare.

Organic Synthesis

The structure of “5-(4-Nitrophenoxy)-1,3-benzodioxole” suggests potential applications in Suzuki-Miyaura coupling reactions . These reactions are a cornerstone of organic synthesis for creating carbon-carbon bonds and are widely used in pharmaceutical and materials science industries. The boronic acid functional group in related compounds indicates a likelihood of similar applications for this compound.

Medicinal Chemistry

In medicinal chemistry, the combination of a boronic acid and a nitro group in related molecules creates a compound with intriguing functionalities. Such compounds can participate in reversible covalent bonding with biological molecules, which could be of interest for researchers exploring new drug candidates.

Enzyme Assays

Compounds with a similar nitrophenyl moiety are used as chromogenic substrates in enzyme assays. They act as indicators for the measurement of enzyme activity, such as beta-glucosidase, which is crucial for research and in vitro diagnostic analysis .

Bioconjugation

The activated ester form of the nitrophenyl group in “5-(4-Nitrophenoxy)-1,3-benzodioxole” can be used for bioconjugation. This process involves attaching a biomolecule to another molecule, which can be used for targeting or labelling purposes in biological systems .

Prosthetic Group Synthesis

This compound can serve as a precursor for the synthesis of prosthetic groups used in indirect radiolabelling. Prosthetic groups are necessary for attaching radioactive labels to sensitive biomolecules that cannot withstand direct radiofluorination conditions .

properties

IUPAC Name |

5-(4-nitrophenoxy)-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-14(16)9-1-3-10(4-2-9)19-11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESAXSVDFHOHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Nitrophenoxy)-1,3-benzodioxole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

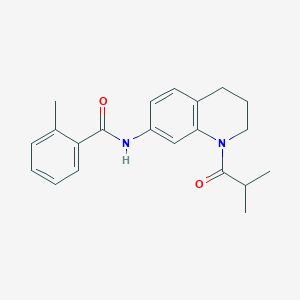

![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937053.png)

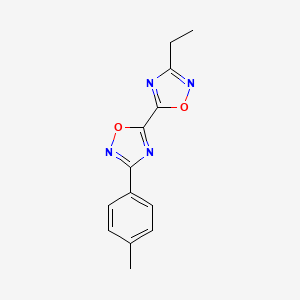

![N-(4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2937054.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937055.png)

![3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2937057.png)

![5-Bromo-2,2-difluorospiro[2.3]hexane](/img/structure/B2937060.png)

![N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937061.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2937062.png)

![(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)